(4-(t-Butyl)-2-chlorophenyl)boronic acid
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Overview
Description
(4-(Tert-butyl)-2-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a chlorine atom. The unique structure of (4-(Tert-butyl)-2-chlorophenyl)boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-chlorophenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-(tert-butyl)-2-chlorophenyl bromide can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (4-(Tert-butyl)-2-chlorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(4-(Tert-butyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)-2-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-(Tert-butyl)-2-chlorophenyl)boronic acid can be compared with other similar boronic acids:
Phenylboronic Acid: Lacks the tert-butyl and chlorine substituents, making it less sterically hindered and less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of tert-butyl and chlorine, leading to different electronic properties and reactivity.
4-Trifluoromethylphenylboronic Acid: Has a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to (4-(Tert-butyl)-2-chlorophenyl)boronic acid.
The unique combination of the tert-butyl and chlorine substituents in (4-(Tert-butyl)-2-chlorophenyl)boronic acid provides distinct steric and electronic effects, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C10H14BClO2 |
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Molecular Weight |
212.48 g/mol |
IUPAC Name |
(4-tert-butyl-2-chlorophenyl)boronic acid |
InChI |
InChI=1S/C10H14BClO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 |
InChI Key |
LOCKMFCYULAPJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)Cl)(O)O |
Origin of Product |
United States |
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